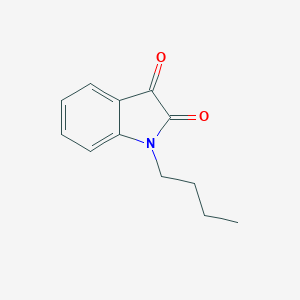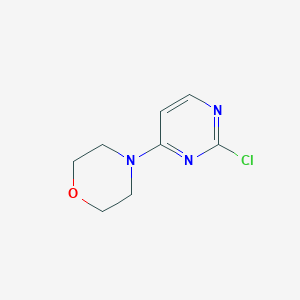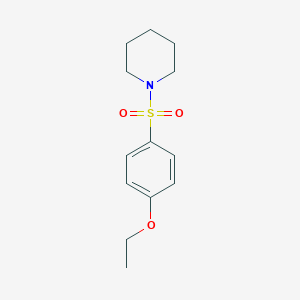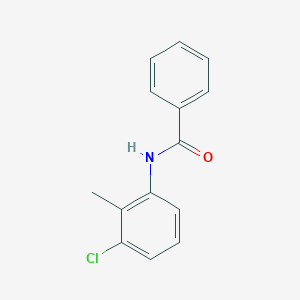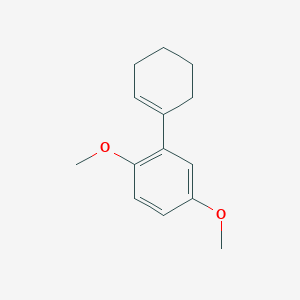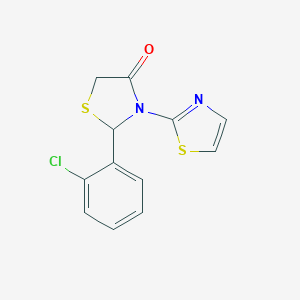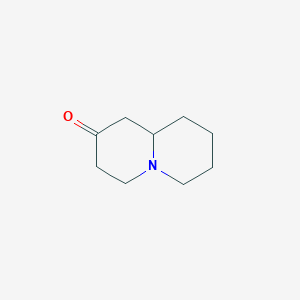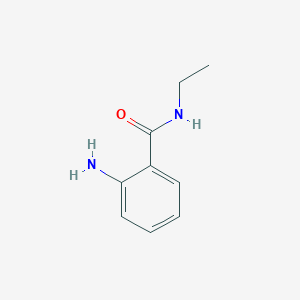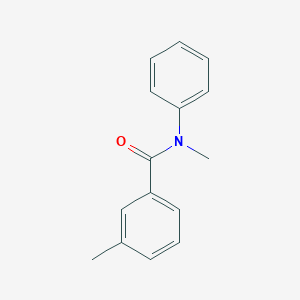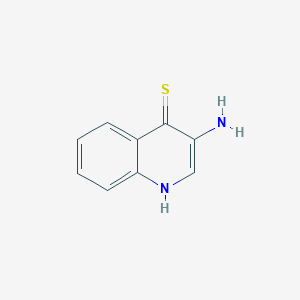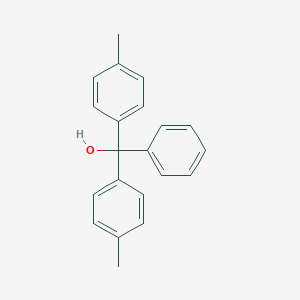
Bis(4-methylphenyl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methylphenyl)(phenyl)methanol, also known as bis(4-tolyl)phenylmethanol, is a chemical compound that belongs to the family of diarylmethanols. It is widely used in scientific research applications, especially in the field of organic chemistry. This compound is known for its unique properties, including its ability to act as a chiral auxiliary in asymmetric synthesis and its ability to form stable complexes with metal ions.
Mécanisme D'action
The mechanism of action of Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol is not fully understood. However, it is believed to act as a chiral auxiliary by forming a complex with the substrate, which helps to control the stereochemistry of the reaction. It is also believed to act as a ligand in metal-catalyzed reactions by coordinating with the metal ion and enhancing the reactivity of the catalyst.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol. However, it is not known to have any significant toxic effects on humans or animals. It is also not known to have any therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol is its ability to act as a chiral auxiliary in asymmetric synthesis, which allows for the synthesis of enantiomerically pure compounds. Additionally, it is a readily available and inexpensive reagent. However, one of the limitations of Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol is its limited solubility in certain solvents, which can make it difficult to use in certain reactions.
Orientations Futures
There are several future directions for research on Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol. One area of research could be the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research could be the exploration of its potential as a ligand in metal-catalyzed reactions, which could lead to the development of new catalysts with improved reactivity. Additionally, research could be conducted on the potential use of Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol as a building block in the synthesis of new pharmaceuticals and agrochemicals.
Méthodes De Synthèse
Bis(4-methylphenyl)(phenyl)methanol can be synthesized through a variety of methods, including the reaction of 4-methylbenzyl chloride with phenylmagnesium bromide, the reaction of 4-methylbenzaldehyde with benzylmagnesium chloride, or the reaction of 4-methylbenzyl bromide with phenyl lithium. The most commonly used method is the reaction of 4-methylbenzaldehyde with benzylmagnesium chloride, which yields Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol in high yields.
Applications De Recherche Scientifique
Bis(4-methylphenyl)(phenyl)methanol is widely used in scientific research applications, especially in the field of organic chemistry. It is used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction. It is also used as a ligand in metal-catalyzed reactions, where it forms stable complexes with metal ions and enhances the reactivity of the catalyst. Additionally, Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol is used as a building block in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
6266-56-4 |
|---|---|
Nom du produit |
Bis(4-methylphenyl)(phenyl)methanol |
Formule moléculaire |
C21H20O |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
bis(4-methylphenyl)-phenylmethanol |
InChI |
InChI=1S/C21H20O/c1-16-8-12-19(13-9-16)21(22,18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15,22H,1-2H3 |
Clé InChI |
YERSCBIKMYKKHA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O |
Autres numéros CAS |
6266-56-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)
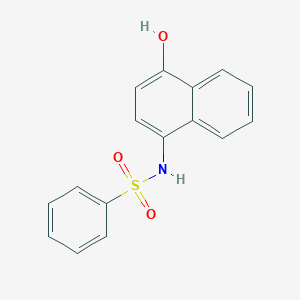
![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)
![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)
